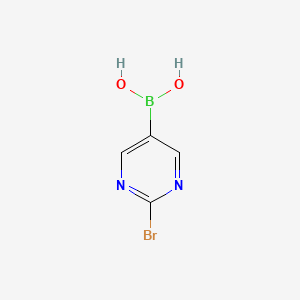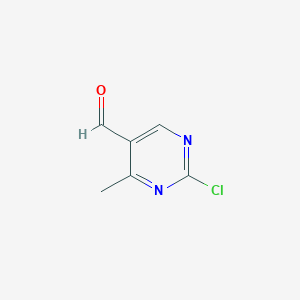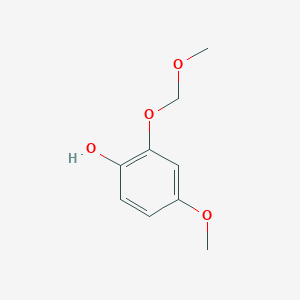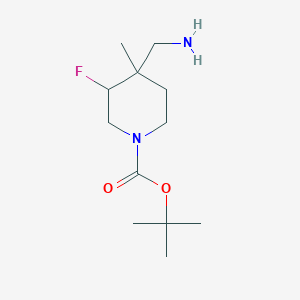![molecular formula C10H13BN2O3 B12275062 [5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B12275062.png)
[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide [5-(4,4-diméthyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronique est un dérivé d’acide boronique qui présente une combinaison unique d’un cycle oxazole et d’un cycle pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante implique la cyclisation de précurseurs appropriés pour former le cycle oxazole, suivie du couplage de l’oxazole avec un dérivé de pyridine
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales, et l’utilisation de réactifs et de catalyseurs rentables pour garantir la scalabilité et la viabilité économique.
Analyse Des Réactions Chimiques
Types de réactions
L’acide [5-(4,4-diméthyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronique peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe acide boronique peut être oxydé pour former des esters boroniques ou des borates.
Réduction : Les cycles oxazole et pyridine peuvent être réduits dans des conditions spécifiques pour former les dérivés réduits correspondants.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe acide boronique.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou les peracides peuvent être utilisés pour les réactions d’oxydation.
Réduction : Des agents réducteurs comme l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les alcools peuvent être utilisés dans les réactions de substitution, souvent en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les esters boroniques, les dérivés oxazole ou pyridine réduits et les dérivés d’acide boronique substitués.
Applications de la recherche scientifique
Chimie
En synthèse organique, l’acide [5-(4,4-diméthyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronique est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Son groupe acide boronique lui permet de participer aux réactions de couplage croisé de Suzuki-Miyaura, qui sont largement utilisées dans la formation de liaisons carbone-carbone.
Biologie et médecine
En chimie médicinale, ce composé est étudié pour son potentiel en tant que pharmacophore dans la conception de nouveaux médicaments. Les cycles oxazole et pyridine sont des motifs courants dans les molécules bioactives, et le groupe acide boronique peut améliorer l’affinité de liaison aux cibles biologiques.
Industrie
En science des matériaux, l’acide [5-(4,4-diméthyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronique est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux dotés de propriétés électroniques ou optiques uniques.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The oxazole and pyridine rings are common motifs in bioactive molecules, and the boronic acid group can enhance binding affinity to biological targets.
Industry
In material science, this compound is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de l’acide [5-(4,4-diméthyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronique dépend de son application. En chimie médicinale, il peut agir en se liant à des enzymes ou des récepteurs spécifiques, modulant ainsi leur activité. Le groupe acide boronique peut former des liaisons covalentes réversibles avec des diols ou d’autres groupes nucléophiles dans les molécules biologiques, ce qui peut être exploité dans la conception de médicaments.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide [5-(4,4-diméthyl-5H-1,3-oxazol-2-yl)pyridin-2-yl]boronique
- Acide [5-(4,4-diméthyl-5H-1,3-oxazol-2-yl)pyridin-4-yl]boronique
- Acide [5-(4,4-diméthyl-5H-1,3-oxazol-2-yl)phényl]boronique
Unicité
La combinaison unique des cycles oxazole et pyridine dans l’acide [5-(4,4-diméthyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronique, ainsi que le groupe acide boronique, confère des propriétés de réactivité et de liaison distinctes par rapport à d’autres composés similaires. Cela en fait un composé précieux dans divers domaines de la recherche et de l’application.
Propriétés
Formule moléculaire |
C10H13BN2O3 |
|---|---|
Poids moléculaire |
220.04 g/mol |
Nom IUPAC |
[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BN2O3/c1-10(2)6-16-9(13-10)7-3-8(11(14)15)5-12-4-7/h3-5,14-15H,6H2,1-2H3 |
Clé InChI |
NVKCVLHUQLGKCJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)C2=NC(CO2)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12274980.png)

![Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12274993.png)
![methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B12274995.png)
![6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B12275001.png)


![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12275014.png)

![1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one](/img/structure/B12275016.png)
![(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B12275017.png)
![1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(3-methoxyphenyl)piperazine](/img/structure/B12275024.png)
![1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275034.png)

